Product packaging for 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride(Cat. No.:CAS No. 34161-23-4)

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride

Cat. No.: B1682218
CAS No.: 34161-23-4
M. Wt: 425.3 g/mol
InChI Key: MVOWQBJZZKOQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Research Trajectory of Nootropic Compounds

The concept of nootropics, or "smart drugs," was first proposed by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in the 1960s. nooroots.com This new class of substances was defined by their ability to enhance cognitive functions like memory and learning, while exhibiting minimal side effects and low toxicity. nooroots.com The synthesis of Piracetam, a derivative of the neurotransmitter GABA, marked the beginning of modern nootropic research. nooroots.com

The development of fipexide (B1195902) in the 1980s fits within this broader historical context of exploring synthetic compounds for cognitive enhancement. wikipedia.org Its research trajectory initially focused on its potential therapeutic applications in geriatric populations experiencing cognitive deficits. wikipedia.orgnih.gov

Academic Classification within Psychoactive Agents and Piperazine (B1678402) Derivatives

Fipexide hydrochloride is classified as a psychoactive compound belonging to the piperazine chemical class. wikipedia.orgglpbio.combiocat.comselleckchem.com Piperazine and its derivatives are a broad class of chemical compounds with a wide range of pharmacological activities, many of which affect the central nervous system. nih.govresearchgate.netwikipedia.org

Key classifications of Fipexide Hydrochloride:

Psychoactive Agent: A substance that affects brain function and results in alterations in perception, mood, consciousness, cognition, or behavior.

Piperazine Derivative: A class of organic compounds that contain a piperazine ring in their molecular structure. nih.govresearchgate.net Many piperazine derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. nih.govresearchgate.net

Nootropic Agent: A substance believed to enhance cognitive functions. medchemexpress.commedchemexpress.com

Current Research Landscape and Unexplored Scientific Questions

While fipexide was once used clinically in some countries, its use has diminished. wikipedia.org However, it continues to be a subject of scientific investigation in various research applications.

Recent studies have explored its potential as a chemical inducer in plant biotechnology, promoting callus formation and shoot regeneration. medchemexpress.comsmolecule.com In the field of neuroscience, fipexide has been used as a tool to investigate the effects of psychoactive drugs on the central nervous system. One study identified fipexide hydrochloride as a neuroprotective compound in in-vitro models of ischemic stroke. nih.gov

Despite previous research, the exact mechanism of action of fipexide hydrochloride remains a key area for further investigation. smolecule.com While it is believed to modulate dopaminergic transmission and reduce striatal adenylate cyclase activity, the precise molecular interactions are not fully understood. medchemexpress.commedchemexpress.com Further research is needed to fully elucidate its pharmacological profile and potential applications.

Detailed Research Findings

Research into fipexide hydrochloride has yielded specific findings regarding its chemical synthesis and biological activity.

Chemical Synthesis

The synthesis of fipexide is a multi-step process:

Alkylation of Piperazine: Piperazine is reacted with two equivalents of piperonyl chloride. wikipedia.org This step results in the formation of 1,4-bis-piperonylpiperazine. wikipedia.org

Amide Formation: The intermediate product is then treated with 4-chlorophenoxyacetic acid under basic conditions, which displaces one of the piperonyl groups to form fipexide. wikipedia.org

Salt Formation: The hydrochloride salt is subsequently generated through acidification.

Biological Activity

Fipexide's biological activity is primarily linked to its effects on the central nervous system. The table below summarizes key research findings.

Research AreaFindingReference
Mechanism of Action Reduces striatal adenylate cyclase activity. medchemexpress.commedchemexpress.com
Modulates dopaminergic transmission, acting as a dopaminergic receptor agonist.
Cognitive Effects A clinical trial showed improvement in cognitive performance in elderly patients with cognitive disorders. nih.gov
Prevented amnesia provoked by PTZ-kindling in rats. medchemexpress.com
Neuroprotection Showed neuroprotective activity in in-vitro models of oxygen-glucose deprivation. nih.gov
Plant Science Acts as a chemical inducer for callus formation and shoot regeneration in plants. medchemexpress.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22Cl2N2O4 B1682218 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride CAS No. 34161-23-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34161-23-4

Molecular Formula

C20H22Cl2N2O4

Molecular Weight

425.3 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone chloride

InChI

InChI=1S/C20H21ClN2O4.ClH/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18;/h1-6,11H,7-10,12-14H2;1H

InChI Key

MVOWQBJZZKOQNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH+]1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.[Cl-]

Appearance

Solid powder

Other CAS No.

34161-24-5
34161-23-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Attentil, BP 662, Fipexide HCl, Fipexide hydrochloride, Vigilor

Origin of Product

United States

Chemical Synthesis and Derivatization Approaches

Established Synthetic Pathways for Fipexide (B1195902) Hydrochloride

The primary and most well-documented synthetic route to Fipexide is a multi-step process that begins with the N-alkylation of piperazine (B1678402). wikipedia.org This established pathway is characterized by its use of phase-transfer catalysis (PTC) to facilitate the initial reaction, followed by a displacement reaction to yield the final product.

The synthesis commences with the dialkylation of piperazine (1) with two equivalents of piperonyl chloride (2). This reaction is conducted in the presence of a phase-transfer catalyst, such as cetrimonium (B1202521) bromide, to yield the intermediate 1,4-bis-piperonylpiperazine (3). wikipedia.org Phase-transfer catalysis is a valuable technique in organic synthesis for reactions involving immiscible phases, enhancing reaction rates and yields. ignited.inrsc.org

In the subsequent and final step, the intermediate (3) is treated with 4-Chlorophenoxyacetic acid (4) under basic conditions. This leads to the displacement of one of the piperonyl groups, forming the fipexide base (5). wikipedia.org The process concludes with the treatment of the fipexide base with hydrochloric acid to generate the more stable and water-soluble Fipexide hydrochloride salt.

Table 1: Established Synthesis of Fipexide

StepReactantsReagents/ConditionsProduct
1Piperazine (1), Piperonyl chloride (2)Cetrimonium bromide (Phase-Transfer Catalyst)1,4-bis-piperonylpiperazine (3)
21,4-bis-piperonylpiperazine (3), 4-Chlorophenoxyacetic acid (4)Base-catalyzed treatmentFipexide (5)
3Fipexide (5)Hydrochloric acidFipexide hydrochloride

This table details the established multi-step synthesis of Fipexide hydrochloride, outlining the reactants, key reagents, and products for each step.

Exploration of Alternative Synthetic Routes and Methodological Innovations

While the PTC-based pathway is well-established, research into synthetic methodologies for related piperazine structures suggests several innovative and alternative approaches that could be applied to the synthesis of Fipexide hydrochloride. These methods aim to improve reaction efficiency, reduce reaction times, and enhance product yields, often aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. mdpi.commdpi.com For the synthesis of piperazine amides and related derivatives, microwave-assisted methods have been shown to be highly effective, often leading to significantly reduced reaction times and improved yields under mild conditions. scipublications.comnih.gov The application of microwave technology could potentially streamline the amide bond formation step in Fipexide synthesis, where 4-chlorophenoxyacetic acid is coupled with the piperazine intermediate. Research has demonstrated the successful synthesis of monosubstituted piperazine derivatives using a flow reactor equipped with a microwave unit, suggesting a scalable and efficient manufacturing process. mdpi.comnih.gov

Alternative Catalysis: The development of novel catalytic systems provides another avenue for methodological innovation. For instance, a one-pot, one-step procedure for preparing monosubstituted piperazines has been developed using heterogeneous catalysis by metal ions supported on polymeric resins, eliminating the need for protecting groups. nih.govresearchgate.net Applying such a strategy could simplify the synthesis of the key 1-(3,4-methylenedioxybenzyl)piperazine intermediate required for Fipexide.

Strategies for Novel Fipexide Hydrochloride Analog Synthesis

The generation of novel analogs of Fipexide is a key strategy for exploring structure-activity relationships. This involves the targeted modification of the Fipexide scaffold through various derivatization techniques.

Late-Stage Functionalization: A significant advancement in analog synthesis is the late-stage functionalization of complex molecules. An iridium-catalyzed reductive Strecker reaction has been successfully applied to Fipexide for the direct introduction of a nitrile (cyano) group onto the amide's alpha-carbon. researchgate.netlookchem.comnih.gov This reaction proceeds through the chemoselective reduction of the amide carbonyl to a hemiaminal intermediate, which is then substituted by a cyanide source. researchgate.netlookchem.com The resulting cyanated Fipexide is a versatile intermediate that can be further derivatized. For example, the nitrile group can be hydrolyzed to form a new amide or reduced to an amine, providing access to a diverse range of novel analogs. lookchem.com

Table 2: Derivatization of Cyanated Fipexide

Starting MaterialReagents and ConditionsProduct
Cyanated FipexideK₂CO₃, H₂O₂, DMSO, r.t., 24 hAmide Analog
Cyanated FipexideNiCl₂·6H₂O, NaBH₄, Boc₂O, MeOH, 0 °C, 1 hN-Boc-protected Amine Analog

This table presents derivatization strategies for a cyanated Fipexide intermediate, showcasing the synthesis of new amide and amine analogs as reported in chemical literature. lookchem.com

Biomimetic Synthesis: The study of Fipexide's metabolism can inspire the synthesis of novel analogs. In vitro studies have shown that Fipexide can be metabolized through pathways like demethylenation of the methylenedioxy ring to form a catechol intermediate. criver.com This catechol can be further oxidized to a reactive ortho-quinone. Synthetic strategies that mimic these metabolic transformations, known as biomimetic synthesis, can be employed to intentionally produce these metabolites or related structures as novel compounds for further investigation. engineering.org.cnnih.govresearchgate.net This approach allows for the targeted creation of compounds that might be formed in vivo.

Scaffold Modification: Broader strategies for creating analogs involve modifying the core components of the Fipexide molecule. This can include:

Varying the Aryl Substituents: Replacing the 4-chlorophenyl group of the phenoxyacetic acid moiety with other substituted or unsubstituted aromatic rings.

Altering the Piperazine Linker: Modifying the piperazine ring itself or changing the length and nature of the alkyl chain connecting the two aromatic systems.

Modifying the Benzodioxole Group: Altering the substituents on the 3,4-methylenedioxybenzyl portion of the molecule.

These modifications draw from established synthetic methods for creating libraries of piperazine-containing compounds, such as N-arylpiperazines, through techniques like Buchwald-Hartwig amination or various condensation reactions. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Methodologies for SAR and SMR Studies of Fipexide (B1195902) Hydrochloride Analogs

The investigation of Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) for fipexide and its analogs involves a combination of computational and experimental techniques to understand how the chemical structure relates to biological activity. nih.govpsu.edu These integrated approaches are crucial for optimizing lead compounds and guiding the development of new molecules. qom.ac.irnih.gov

Computational Approaches:

Computational methods provide powerful tools for predicting how modifications to the fipexide structure will affect its interactions with biological targets. qom.ac.ir These in silico techniques allow for the rapid screening of large virtual libraries of compounds, saving time and resources. researchgate.net

Pharmacophore Modeling: This is a cornerstone of drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. numberanalytics.comnih.govirjmets.com For fipexide analogs, models can be built based on the structure of known active ligands (ligand-based) or from the crystal structure of the biological target (structure-based). numberanalytics.com These models define key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are critical for molecular recognition at the receptor site. researchgate.netnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of fipexide analogs and their biological activities. mdpi.com By analyzing properties such as lipophilicity, electronic effects, and steric parameters, QSAR can predict the activity of newly designed compounds. nih.gov

Molecular Docking: This technique simulates the binding of a fipexide analog into the active site of a target protein. researchgate.net It helps to visualize the binding mode and predict the binding affinity, providing insights into the specific interactions that drive the compound's effect. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement and interaction of the fipexide analog within the biological target over time. This provides a more dynamic picture of the binding stability and can help refine the understanding of the interaction. nih.gov

Experimental Approaches:

Experimental validation is essential to confirm the predictions made by computational models. nih.gov

Chemical Synthesis: The core of experimental SAR studies involves the synthesis of a series of fipexide analogs. nih.govbrieflands.com This can include modifications to different parts of the molecule, such as the parachlorophenoxyacetate group, the piperazine (B1678402) ring, or the methylenedioxybenzyl moiety. wikipedia.orgfrontiersin.org

Biological Assays: Once synthesized, the analogs are tested in biological assays to determine their activity. brieflands.com For fipexide, this could involve measuring its effect on targets like adenylate cyclase or its ability to inhibit specific enzymes. medchemexpress.com The results, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are then used to build and refine SAR models. nih.gov

Structural Biology: Techniques like X-ray crystallography can be used to determine the three-dimensional structure of a fipexide analog bound to its target protein. nih.gov This provides direct evidence of the binding mode and confirms the key interactions predicted by pharmacophore and docking models.

Table 1: Methodologies for SAR and SMR Studies

Methodology Type Description Application to Fipexide Analogs
Pharmacophore Modeling Computational Identifies the 3D arrangement of essential chemical features for biological activity. numberanalytics.comnih.gov Defines the necessary hydrophobic, aromatic, and hydrogen-bonding features for receptor binding.
QSAR Computational Correlates chemical properties with biological activity to predict the potency of new analogs. mdpi.com Predicts the nootropic activity of new derivatives based on their structural properties.
Molecular Docking Computational Predicts the preferred orientation and binding affinity of a molecule to a target. researchgate.net Simulates how fipexide analogs fit into the binding site of a target protein like adenylate cyclase. medchemexpress.com
Chemical Synthesis Experimental Creates new molecular analogs for testing. nih.govbrieflands.com Produces a series of fipexide derivatives with modified functional groups to test SAR hypotheses.
Biological Assays Experimental Measures the biological effect (e.g., inhibition, activation) of synthesized compounds. brieflands.com Quantifies the potency of analogs (e.g., IC50) to establish a clear structure-activity relationship.
X-ray Crystallography Experimental Determines the precise 3D structure of a molecule-target complex. nih.gov Provides definitive proof of the binding mode and key interactions of a potent fipexide analog.

Identification of Key Pharmacophoric Features

A pharmacophore represents the ensemble of features that a molecule must possess to interact optimally with a specific biological target. irjmets.com For fipexide, its chemical structure can be deconstructed to identify the key features that likely contribute to its biological effects. wikipedia.org Fipexide is chemically an amide formed from parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP). wikipedia.org

The primary pharmacophoric features of fipexide and its analogs are categorized based on their potential interactions with a biological receptor: researchgate.netnumberanalytics.com

Aromatic/Hydrophobic Regions: The molecule contains two key aromatic systems: the p-chlorophenyl ring from the parachlorophenoxyacetate moiety and the methylenedioxyphenyl ring from the MDBZP moiety. wikipedia.org These groups are likely involved in hydrophobic and aromatic (e.g., π-π stacking) interactions within the receptor's binding pocket.

Hydrogen Bond Acceptors: The oxygen atoms of the ether linkage , the amide carbonyl group , and the methylenedioxy group are all potential hydrogen bond acceptors. wikipedia.orgnumberanalytics.com These features are crucial for anchoring the molecule in the correct orientation within the binding site through interactions with hydrogen bond donor residues in the target protein.

It is also noteworthy that fipexide is known to metabolize into MDBZP, which itself has psychoactive effects, suggesting that the methylenedioxybenzylpiperazine portion is a crucial pharmacophoric element. wikipedia.org

Table 2: Key Pharmacophoric Features of Fipexide

Pharmacophoric Feature Corresponding Structural Moiety Potential Interaction Type
Aromatic Ring & Halogen p-Chlorophenyl group Hydrophobic, π-π Stacking, Halogen Bonding
Aromatic Ring Methylenedioxyphenyl group Hydrophobic, π-π Stacking
Hydrogen Bond Acceptor Amide Carbonyl Oxygen Hydrogen Bonding
Hydrogen Bond Acceptor Ether Oxygen Hydrogen Bonding
Hydrogen Bond Acceptors Methylenedioxy Oxygens Hydrogen Bonding
Linker/Scaffold Piperazine Ring Defines spatial orientation of other features

Rational Design Principles for Fipexide Hydrochloride Derivatives

Rational drug design uses the knowledge gained from SAR and SMR studies to create new molecules with improved properties. nih.gov The design of novel fipexide derivatives would be guided by several key principles aimed at enhancing potency, selectivity, or other pharmacokinetic properties while retaining the essential interactions for biological activity.

Pharmacophore-Guided Scaffolding: The fundamental principle is to retain the key pharmacophoric features identified in section 4.2. Any new analog should present the aromatic groups and hydrogen bond acceptors in the correct spatial orientation. nih.gov The design process might involve keeping the core pharmacophore intact while modifying peripheral groups or replacing the piperazine scaffold with other bioisosteres that maintain the geometry. irjmets.com

Structure-Based Modification: Using molecular docking or crystal structures, designers can identify specific regions of the molecule that can be modified to improve interactions. For example, if a pocket in the receptor is identified near the p-chlorophenyl ring, substituents could be added to this ring to create new, favorable interactions, potentially increasing binding affinity.

Bioisosteric Replacement: Parts of the fipexide molecule could be replaced with bioisosteres—chemical groups with similar physical or chemical properties—to improve the compound's profile. For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to modulate electronic properties and lipophilicity. The piperazine linker could be substituted with other cyclic or acyclic linkers to alter flexibility and solubility.

Iterative Optimization through a Design-Synthesize-Test Cycle: Rational design is an iterative process. nih.gov A small set of new derivatives is designed computationally, then synthesized and tested experimentally. The results of these tests feed back into the computational models, refining the SAR and leading to the design of the next generation of improved compounds. nih.gov This cycle is repeated to optimize the desired properties.

Table 3: Rational Design Principles for Fipexide Derivatives

Design Principle Description Example Application
Pharmacophore Conservation New designs must retain the essential steric and electronic features responsible for activity. nih.gov Ensuring that any new analog maintains the relative positions of the two aromatic rings and the hydrogen bond acceptors.
Bioisosteric Replacement Substituting a functional group with another that has similar properties to improve potency or pharmacokinetics. Replacing the p-chlorophenyl ring with a thiophene (B33073) or pyridine (B92270) ring to explore different aromatic interactions.
Scaffold Hopping Replacing the central molecular scaffold (piperazine) with a structurally different one while preserving the pharmacophoric features. irjmets.com Using a pyrrolidine (B122466) or homopiperazine (B121016) core instead of piperazine to alter rigidity and basicity.
Side-Chain Modification Altering substituents on the core structure to fine-tune binding affinity or selectivity. Adding or moving substituents on the phenyl rings to probe for additional interactions with the target protein.

Metabolism and Biotransformation Research

Identification of Metabolic Pathways and Primary Metabolites

The biotransformation of fipexide (B1195902) is complex, involving several key metabolic pathways. The primary routes of metabolism include hydrolysis, demethylenation, N-oxidation, and hydroxylation. nih.gov

Another significant pathway is the demethylenation of the methylenedioxy group on the benzylpiperazine moiety. nih.gov This process leads to the formation of a catechol intermediate, which is a crucial step in the generation of reactive metabolites. nih.govresearchgate.net

Additionally, N-oxidation of the piperazine (B1678402) nitrogen atoms and hydroxylation of the piperazine ring have been identified as microsomal metabolites of fipexide. nih.gov These reactions represent Phase I metabolic transformations that aim to increase the polarity of the compound for subsequent elimination. pharmacy180.com

The major identified metabolites of fipexide are summarized in the table below.

Table 1: Primary Metabolites of Fipexide Hydrochloride

Metabolite Name Abbreviation Metabolic Pathway
3,4-methylenedioxybenzylpiperazine MDBP Hydrolysis
p-chlorophenoxyacetic acid pCPA Hydrolysis
Fipexide N-oxide - N-oxidation
Hydroxylated fipexide - Hydroxylation
Demethylenated fipexide (catechol) - Demethylenation

Enzymatic Biotransformation Processes

The biotransformation of fipexide is primarily mediated by enzymes located in the liver. nih.govpharmaguideline.com In vitro studies using liver microsomes have been instrumental in identifying the enzymatic processes involved in its metabolism. nih.govsrce.hrevotec.com

Phase I metabolic reactions, such as oxidation and hydrolysis, are typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. pharmaguideline.comsrce.hr While the specific CYP450 isoforms responsible for fipexide metabolism have not been fully detailed in the provided search results, these enzymes are known to be central to the metabolism of a wide range of xenobiotics. srce.hr

The formation of the catechol metabolite via demethylenation is a critical enzymatic step that can lead to the generation of reactive intermediates. nih.govresearchgate.net This catechol can be further oxidized to an ortho-quinone, a highly reactive species. nih.govresearchgate.net

The hydrolysis of the amide bond to form MDBP and pCPA is likely catalyzed by esterases or amidases present in the liver and other tissues. pharmaguideline.com

Phase II conjugation reactions may also play a role in the detoxification and elimination of fipexide metabolites. For instance, the acidic metabolite pCPA could potentially undergo conjugation to form an acylglucuronide or an acyl-CoA thioester. nih.gov These conjugation reactions are typically catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and acyl-CoA synthetases. pharmacy180.com

In Vitro Metabolic Stability and Reactive Metabolite Characterization

In vitro metabolic stability assays are crucial for assessing a compound's susceptibility to biotransformation. srce.hrnih.gov For fipexide, these studies have been performed using liver microsomes from various species, including humans, rats, mice, and dogs. nih.gov The concept of metabolic stability is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrnih.gov

A significant focus of fipexide research has been the characterization of its reactive metabolites , which are believed to be linked to its toxicity. nih.govresearchgate.net The formation of reactive metabolites is a key concern in drug development as they can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic drug reactions. researchgate.netoulu.fi

The primary reactive metabolite of fipexide is the ortho-quinone , which is formed from the catechol intermediate. nih.govresearchgate.netresearchgate.net This ortho-quinone is an electrophilic species that can readily react with nucleophiles such as the thiol group of cysteine residues in proteins. nih.govresearchgate.net

To detect and characterize these unstable reactive metabolites, trapping experiments are employed using nucleophilic agents like glutathione (B108866) (GSH), its ethyl ester derivative, and N-acetylcysteine. nih.gov The formation of conjugates with these trapping agents provides evidence for the generation of reactive intermediates. nih.govoulu.fi

Furthermore, research has focused on developing assays to determine the covalent binding of fipexide's reactive metabolites to proteins. researchgate.net One such method involves the digestion of microsomal proteins after in vitro incubation with fipexide, followed by the detection of the fipexide catechol-cysteine adduct using liquid chromatography/mass spectrometry (LC/MS). researchgate.net This approach helps to confirm the involvement of the reactive metabolite in protein binding and provides insights into the potential mechanisms of toxicity. researchgate.net

The acidic metabolite, 4-chlorophenoxyacetic acid (pCPA), has also been investigated for its potential to form reactive acylglucuronide and acyl-CoA thioester metabolites. nih.gov

Cross-Species Comparative Metabolism Studies

Comparative metabolism studies across different species are essential to understand interspecies differences in drug metabolism and to assess the relevance of animal models to human safety. nih.govru.nl The in vitro metabolism of fipexide has been investigated in human, rat, mouse, and dog liver microsomes. nih.gov Additionally, the metabolism of its primary metabolites, MDBP and pCPA, has been studied in human and rat systems. nih.gov

While the provided information confirms that such cross-species studies have been conducted, specific quantitative differences in metabolic rates or metabolite profiles between the species are not detailed in the search results. However, the general metabolic pathways, including hydrolysis and the formation of reactive catechol and ortho-quinone metabolites, appear to be consistent across the species studied. nih.gov

These comparative studies are crucial for extrapolating data from preclinical animal studies to predict the metabolic fate and potential toxicity of a drug in humans. ru.nl

Preclinical Research Models and Experimental Methodologies

In Vitro Experimental Paradigms

In vitro methods provide a controlled environment to study the direct effects of a compound on biological systems at the cellular and molecular level, free from the complexities of a whole organism.

However, fipexide (B1195902) has been identified as a regulatory compound in plant cell biology. In a chemical biology-based screening, fipexide was shown to act as a chemical inducer for callus formation and shoot regeneration in several plant species. Microarray analysis in plant systems revealed that fipexide treatment up-regulated the expression of numerous genes, some of which were distinct from those induced by standard plant hormones like auxin and cytokinin. This suggests a unique mechanism of action on cellular differentiation and proliferation within that biological context.

Isolated membrane preparations, particularly liver microsomes, are standard tools for studying drug metabolism. These preparations contain a high concentration of drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) superfamily.

An extensive in vitro metabolism study of fipexide was conducted using liver microsomes from humans, rats, mice, and dogs. nih.gov This research aimed to identify the metabolites of fipexide and characterize the formation of potentially reactive intermediates. The study utilized liquid chromatography-mass spectrometry (LC/MS) to analyze the metabolic products. Key findings from this research include the identification of several metabolites formed through hydrolysis and other enzymatic reactions.

The primary metabolic pathways involved the hydrolysis of fipexide into 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA). nih.gov Further metabolism of these products was observed, including the demethylenation of the methylenedioxy group to form a catechol intermediate, which could then be oxidized to a reactive ortho-quinone. nih.gov The formation of such reactive metabolites was investigated using trapping agents like glutathione (B108866), which can form adducts with these electrophilic species, providing insight into potential bioactivation pathways. nih.gov

Table 1: Summary of In Vitro Metabolism of Fipexide in Liver Microsomes nih.gov
Biological SystemKey Metabolic ReactionMajor Metabolites IdentifiedReactive Intermediates Investigated
Human, Rat, Mouse, and Dog Liver MicrosomesHydrolysis, N-oxidation, Hydroxylation, DemethylenationMDBP, 4-CPA, Fipexide N-oxide, Demethylenated fipexideOrtho-quinone from catechol metabolite

In Vivo Animal Models for Neurobiological Research

In vivo models are crucial for understanding how a compound affects a complex, living organism, providing insights into its behavioral, cognitive, and physiological effects.

Rodents, particularly rats and mice, are the most commonly used animals in neurobiological research due to their well-characterized genetics, physiology, and behavior, which share similarities with humans. researchgate.net A variety of behavioral tests have been developed to assess cognitive functions such as learning, memory, and attention in these models. core.ac.uk

The effects of fipexide on memory have been specifically investigated in rats using the passive avoidance test. nih.gov This behavioral paradigm assesses fear-motivated, long-term memory. In one study, the administration of fipexide immediately after the learning trial resulted in a significant and lasting facilitation of passive avoidance behavior, indicating an improvement in memory. nih.gov Conversely, when the compound was administered just before the memory retention test, it had no effect on performance. nih.gov This pattern of results suggests that fipexide facilitates the process of memory consolidation rather than influencing the retrieval of memories. nih.gov

Metabolic studies in rats have also been performed to identify the biotransformation products of fipexide in vivo. Analysis of rat urine after administration of fipexide identified several metabolites, including MDBP and 4-chlorophenoxyacetic acid, confirming that the metabolic pathways observed in vitro also occur in the whole organism. nih.gov

Table 2: Fipexide Study in a Rodent Behavioral Model nih.gov
Animal ModelBehavioral TestTiming of AdministrationObserved EffectInferred Cognitive Process Affected
RatSingle-trial passive avoidanceImmediately after learning trialFacilitation of avoidance behaviorMemory Consolidation
RatSingle-trial passive avoidance1 hour prior to retention testNo influence on avoidance behaviorMemory Retrieval (unaffected)

Regulatory guidelines for drug development often require toxicity and pharmacological testing in a non-rodent species in addition to a rodent species. nih.gov The dog is the most commonly used non-rodent species in preclinical toxicology due to extensive historical data, availability, and physiological characteristics that can be relevant to human pharmacology. nih.govabpi.org.uk Other species such as minipigs and non-human primates may also be used when scientifically justified. nih.gov

In the case of fipexide, while specific in vivo pharmacological or cognitive studies in non-rodent mammals were not identified in the searched literature, its metabolism has been studied using in vitro preparations from dogs. The use of dog liver microsomes in metabolic assays confirms that this species is considered a relevant model for studying the biotransformation of fipexide. nih.gov These studies showed that, similar to other species, fipexide is metabolized to MDBP and 4-CPA in dog microsomal preparations. nih.gov This cross-species metabolic information is valuable for interpreting toxicology data and extrapolating findings to humans.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for high-throughput screening (HTS) in drug discovery. idea-bio.commdpi.com Its advantages include small size, rapid external development, and optical transparency of embryos, which allows for automated, real-time imaging of biological processes in a living organism. idea-bio.comnih.gov Zebrafish are used to screen large compound libraries for effects on central nervous system (CNS) activity, specific organ toxicity, and other complex phenotypes. nih.gov

While the zebrafish model represents a valuable tool for modern neuropharmacological research and preclinical screening, there are no specific reports in the searched literature of fipexide hydrochloride having been evaluated using this high-throughput screening system.

Botanical Applications and Plant Physiology Models

Fipexide hydrochloride (FPX), a compound initially developed for other therapeutic purposes, has been identified as a significant chemical inducer in plant biotechnology. medchemexpress.comnih.gov Its application in plant tissue culture has demonstrated notable effects on callus formation, shoot regeneration, and the efficiency of genetic transformation mediated by Agrobacterium. oup.comresearchgate.net

Fipexide hydrochloride has been shown to effectively induce callus formation from various explants in a range of plant species, often with greater efficiency than traditional auxin and cytokinin treatments. oup.comoup.com In studies involving Arabidopsis, FPX treatment resulted in a high efficiency of callus formation from both leaf and root sections. oup.com Research on Medicago sativa (alfalfa) demonstrated that callus formation induced by FPX was faster in the initial two weeks compared to the classic 2,4-D/6-BA treatment. mdpi.com

The cellular structure of calli induced by Fipexide hydrochloride differs from those produced under standard auxin/cytokinin conditions. nih.govresearchgate.net For instance, in Medicago sativa, FPX-induced calli displayed almost no conducting tissues. mdpi.com This suggests a distinct mechanism of action on plant cell differentiation. oup.com

The effectiveness of Fipexide hydrochloride in callus induction is dose-dependent and varies between plant species. mdpi.com

Plant SpeciesExplant TypeEffective FPX ConcentrationReference
Arabidopsis thalianaRoot Explants15 µM mdpi.com
Arabidopsis thalianaRosette Leaf Explants45 µM mdpi.com
Oryza sativa (Rice)-45 µM mdpi.com
Populus tremula (Poplar)-30–45 µM mdpi.com
Brachypodium distachyonMature Seeds45–100 µM mdpi.com
Brachypodium distachyonImmature Seeds75 µM mdpi.com
Cucumis sativus (Cucumber)-15–105 µM mdpi.com
Matthiola incana (Hoary Stock)-1 µM mdpi.com

Microarray analysis of Arabidopsis treated with Fipexide hydrochloride revealed that after a two-day treatment, the expression of approximately 971 genes was up-regulated by at least two-fold compared to untreated plants. nih.govoup.comresearchgate.net Of these, 373 genes were specifically expressed only upon FPX treatment, indicating a unique genetic pathway activation compared to auxin/cytokinin induction. nih.govoup.com

Calli induced by Fipexide hydrochloride have demonstrated a high capacity for shoot regeneration. oup.com In Arabidopsis root tip explants, while traditional callus induction medium with auxin and cytokinin resulted in approximately 5% callus formation and minimal shoot regeneration, treatment with 15 µM FPX led to nearly 100% callus induction with a subsequent shoot regeneration rate of approximately 95% in the same shoot-inducing medium. oup.comoup.com This suggests that Fipexide hydrochloride can significantly enhance the shoot formation potential of plant cells. oup.comoup.com

The promoting effect of Fipexide hydrochloride on shoot regeneration has been observed in various plant species, including monocots, trees, and vegetable crops such as rice, poplar, soybean, tomato, and cucumber. oup.commdpi.com This broad applicability makes it a valuable tool in plant transformation technologies. nih.govsemanticscholar.org

Plant SpeciesExplant SourceFPX Concentration for Callus InductionShoot Regeneration EfficiencyReference
Arabidopsis thalianaRoot Tip Explants15 µM~95% oup.comoup.com
Populus (Poplar)Stem and Root Explants30 µMShoots regenerated after 30 days on induction medium oup.com

Fipexide hydrochloride has been identified as a chemical inducer that facilitates Agrobacterium-mediated transformation in plants. nih.govoup.comresearchgate.net The active cell division in callus tissue is crucial for successful infection by Agrobacterium. oup.com By promoting robust callus formation, Fipexide hydrochloride creates a more favorable environment for the transfer of T-DNA into the plant genome. oup.comnih.gov

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Fipexide (B1195902) Hydrochloride Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the selective and sensitive quantification of fipexide and its biotransformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the in vitro and in vivo analysis of fipexide and its metabolites. nih.gov The combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the detailed characterization of metabolic pathways.

In vitro metabolism studies of fipexide have been conducted using human, rat, mouse, and dog liver microsomes. nih.gov These investigations have successfully employed a hybrid quadrupole-linear ion trap mass spectrometer, along with accurate mass data from QqTOF measurements, to identify various metabolites. nih.gov The primary metabolites identified include 3,4-methylenedioxybenzylpiperazine (MDBP) and 4-chlorophenoxyacetic acid (4-CPA), which are products of hydrolysis, as well as fipexide N-oxide, hydroxylated fipexide, and demethylenated fipexide. nih.gov Tandem mass spectrometry (MS/MS) has been instrumental in elucidating the structures of these metabolites. nih.gov

A key application of LC-MS in fipexide research has been the characterization of reactive metabolites, which are often implicated in drug-induced toxicity. nih.govnih.gov By using trapping agents such as glutathione (B108866) (GSH), its ethyl ester derivative, and N-acetylcysteine, researchers have been able to detect and identify unstable, electrophilic intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has proven to be a valuable technique for the toxicological analysis and metabolism studies of fipexide, particularly in urine samples. nih.gov Qualitative studies in rat urine have demonstrated that fipexide undergoes extensive metabolism. nih.gov

A systematic toxicological analysis procedure involving full-scan GC-MS has been established for the detection of fipexide metabolites. nih.gov This method typically involves acid hydrolysis of the urine sample, followed by liquid-liquid extraction and acetylation of the analytes before GC-MS analysis. nih.gov The derivatization with acetic anhydride (B1165640) is a crucial step to improve the chromatographic properties and mass spectrometric fragmentation of the polar metabolites.

The major metabolites of fipexide identified in rat urine using this GC-MS procedure include:

1-(3,4-methylenedioxybenzyl)piperazine (MDBP)

4-chlorophenoxyacetic acid

1-[2-(4-chlorophenoxy)acetyl]piperazine

N-(4-hydroxy-3-methoxy-benzyl)piperazine

Piperazine (B1678402)

N-(3,4-methylenedioxybenzyl)ethylenediamine

N-[2-(4-chlorophenoxy)acetyl]ethylenediamine nih.gov

This analytical approach is considered suitable for detecting fipexide intake in human urine as well. nih.gov

Spectrometric and Chemiluminescent Detection Methods

While mass spectrometry is the predominant detection method coupled with chromatography for fipexide analysis, other spectrometric and chemiluminescent techniques have been explored for the detection of related piperazine compounds, which could potentially be adapted for fipexide hydrochloride.

Spectrometric Methods: UV-Visible spectrophotometry is a fundamental analytical technique that could be applied for the quantification of fipexide hydrochloride in bulk drug and pharmaceutical formulations. The presence of chromophores in the fipexide molecule, such as the aromatic rings, would allow for its detection in the UV region of the electromagnetic spectrum. However, for complex biological matrices, the selectivity of UV-Vis detection is limited, and it is often used in conjunction with a separation technique like HPLC.

Chemiluminescent Methods: Chemiluminescence detection, known for its high sensitivity, has been investigated for piperazine designer drugs. One approach involves the reaction of benzylpiperazines and phenylpiperazines with tris(2,2'-bipyridine)ruthenium(III). nih.gov The emission intensity is influenced by the substituents on the aromatic ring and the pH of the solution. nih.gov Given that a metabolite of fipexide is a piperazine derivative, this method could potentially be adapted for its detection.

Sample Preparation and Extraction Techniques for Biological Matrices

The effective extraction of fipexide and its metabolites from complex biological matrices such as plasma and urine is critical for accurate quantification and characterization. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for the extraction of drugs from biological fluids. For the analysis of fipexide metabolites in rat urine by GC-MS, a liquid-liquid extraction step is employed after acid hydrolysis. nih.gov While specific details for fipexide hydrochloride from plasma are not extensively documented in the available literature, a general approach would involve the use of a water-immiscible organic solvent to partition the analytes from the aqueous plasma sample after pH adjustment to ensure the compound is in its unionized form.

Solid-Phase Extraction (SPE): SPE is another powerful technique for sample clean-up and concentration. While a specific SPE protocol for fipexide hydrochloride was not found in the reviewed literature, general SPE methods for drugs of abuse and their metabolites in urine can be adapted. These methods often utilize mixed-mode or polymeric sorbents to retain a broad range of analytes. For instance, a typical SPE procedure for a basic drug like fipexide from urine might involve the following steps:

StepDescription
Conditioning The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.
Sample Loading The pre-treated urine sample (e.g., after enzymatic hydrolysis and pH adjustment) is loaded onto the cartridge.
Washing The cartridge is washed with a series of solvents to remove interfering substances. This may include an aqueous wash followed by a weak organic solvent.
Elution The analyte of interest is eluted from the sorbent using a strong organic solvent, often with a modifier (e.g., ammonia (B1221849) or formic acid) to disrupt the analyte-sorbent interaction.

Characterization of Reactive Metabolites via Advanced Analytical Techniques

The formation of reactive metabolites is a significant concern in drug development due to their potential to cause idiosyncratic drug reactions. Advanced analytical techniques, primarily LC-MS/MS, are crucial for their detection and characterization. nih.govnih.gov

The in vitro metabolism of fipexide has been shown to produce reactive intermediates. nih.gov A key bioactivation pathway involves the demethylenation of the methylenedioxy group, leading to the formation of a catechol intermediate. nih.govnih.gov This catechol can be further oxidized to a highly reactive o-quinone. nih.govnih.gov

To detect these unstable species, trapping experiments are performed. Nucleophilic trapping agents, such as glutathione (GSH), N-acetylcysteine, and glutathione ethyl ester, are co-incubated with fipexide in microsomal systems. nih.gov These agents react with the electrophilic metabolites to form stable adducts that can be readily detected and characterized by LC-MS/MS. The fragmentation patterns of these adducts in the mass spectrometer provide structural information about the reactive metabolite.

An assay has been developed to determine the covalent binding of fipexide's reactive o-quinone metabolite to proteins. nih.gov This method involves the complete enzymatic digestion of microsomal proteins after in vitro incubation with fipexide. The resulting amino acid mixture is then analyzed by LC-MS to detect the specific adduct formed between the reactive metabolite and cysteine residues of the proteins. nih.gov This approach provides direct evidence of protein binding and helps to elucidate the mechanisms of fipexide-induced toxicity. nih.gov

Trapping AgentReactive Metabolite TargetedAnalytical Technique
Glutathione (GSH)o-quinone of fipexideLC-MS/MS
N-Acetylcysteineo-quinone of fipexideLC-MS/MS
Glutathione ethyl estero-quinone of fipexideLC-MS/MS
Cysteine residues in proteinso-quinone of fipexideLC-MS after protein digestion

Q & A

Q. What biochemical mechanisms underlie Fipexide hydrochloride's cognitive-enhancing effects?

Fipexide hydrochloride inhibits striatal adenylate cyclase activity, reducing cAMP synthesis, and enhances dopaminergic neurotransmission. Methodologically, researchers can measure cAMP levels in cell lysates (e.g., ELISA or radioimmunoassay) and assess dopamine release via microdialysis in rodent models. In vitro enzyme inhibition assays using purified adenylate cyclase (AC1 or AC5 isoforms) are recommended to confirm target specificity .

Q. Which experimental models are appropriate for evaluating Fipexide's nootropic properties?

  • In vitro: Primary neuronal cultures or SH-SY5Y cells to study adenylate cyclase inhibition and cAMP modulation.
  • In vivo: Rodent models (e.g., scopolamine-induced cognitive impairment) using behavioral assays like the Morris water maze or passive avoidance tests.
  • Clinical: Placebo-controlled trials in elderly populations with validated cognitive endpoints (e.g., Mini-Mental State Examination) .

Q. How should researchers validate Fipexide hydrochloride's purity and stability in experimental settings?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) for purity analysis. Stability testing requires storage at -20°C in desiccated conditions, with periodic assessments via mass spectrometry to detect degradation products (e.g., hydrolyzed derivatives) .

Advanced Research Questions

Q. How can discrepancies in Fipexide's reported efficacy across studies be resolved?

Contradictions may arise from differences in dosage (e.g., 10–50 mg/kg in rodents vs. clinical doses), species-specific pharmacokinetics, or outcome measures. Researchers should:

  • Conduct dose-response meta-analyses stratified by model type (in vitro, in vivo, clinical).
  • Perform pharmacokinetic profiling to correlate plasma/brain concentrations with behavioral outcomes.
  • Use standardized cognitive assessment tools (e.g., ADAS-Cog for clinical studies) .

Q. What strategies optimize adenylate cyclase inhibition assays for Fipexide?

  • Enzyme source: Use striatal tissue homogenates or recombinant AC isoforms (AC1/AC5) to ensure target relevance.
  • Controls: Include forskolin (adenylate cyclase activator) and selective inhibitors (e.g., ST034307 for AC1) to validate specificity.
  • Data normalization: Express inhibition as % reduction in cAMP production relative to basal activity .

Q. How to design a robust double-blind, placebo-controlled trial for Fipexide in cognitive disorders?

  • Randomization: Stratify participants by baseline cognitive scores and age.
  • Blinding: Use third-party drug preparation (e.g., encapsulated Fipexide vs. lactose placebo).
  • Outcome measures: Combine neuropsychological tests (e.g., Trail Making Test) with biomarkers (e.g., CSF cAMP levels).
  • Statistical power: Conduct a priori power analysis to determine cohort size (e.g., ≥80% power for α = 0.05) .

Q. What experimental approaches assess Fipexide's interaction with other neuroactive compounds?

  • Synergy studies: Co-administer Fipexide with dopamine agonists (e.g., L-DOPA) or AC inhibitors (e.g., SQ22536) in rodent models.
  • Pharmacodynamic profiling: Measure cAMP and dopamine levels at multiple timepoints post-administration.
  • Computational modeling: Predict binding affinities to dopaminergic receptors (e.g., D1/D2) using molecular docking simulations .

Methodological Guidelines

  • Reproducibility: Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed synthesis steps (e.g., solvent ratios, reaction temperatures) and statistical methods (e.g., ANOVA with post-hoc corrections) .
  • Data reporting: Use Supplementary Materials for large datasets (e.g., raw cAMP measurements) and ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.